6-Chloro-chroman-4-ylamine 6-Chloro-chroman-4-ylamine
Brand Name: Vulcanchem
CAS No.: 765880-61-3
VCID: VC2457557
InChI: InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
SMILES: C1COC2=C(C1N)C=C(C=C2)Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

6-Chloro-chroman-4-ylamine

CAS No.: 765880-61-3

Cat. No.: VC2457557

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-chroman-4-ylamine - 765880-61-3

Specification

CAS No. 765880-61-3
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 6-chloro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Standard InChI Key DLMNYSHJWHCTOD-UHFFFAOYSA-N
SMILES C1COC2=C(C1N)C=C(C=C2)Cl
Canonical SMILES C1COC2=C(C1N)C=C(C=C2)Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

6-Chloro-chroman-4-ylamine consists of a chroman core (a benzene ring fused to a pyran ring) with a chlorine substituent at position 6 and an amine group at position 4. This molecular architecture creates a compound with distinctive chemical reactivity and biological properties.

Chemical Identifiers and Basic Information

Table 1: Basic Chemical Information for 6-Chloro-chroman-4-ylamine

ParameterValue
CAS Number765880-61-3
Molecular FormulaC₉H₁₀ClNO
Molecular Weight183.63 g/mol
IUPAC Name6-chloro-3,4-dihydro-2H-chromen-4-amine
Standard InChIInChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
InChIKeyDLMNYSHJWHCTOD-UHFFFAOYSA-N

The compound belongs to the broader chemical class of chromans, which are heterocyclic compounds containing a benzene ring fused to a pyran ring. The specific substitution pattern with chlorine at position 6 and an amino group at position 4 gives this molecule its unique chemical identity and reactivity profile.

Physical Properties

Key Physical Parameters

The physical properties of 6-Chloro-chroman-4-ylamine determine its behavior in various chemical and biological systems, influencing aspects such as solubility, membrane permeability, and stability.

Table 2: Physical Properties of 6-Chloro-chroman-4-ylamine

PropertyValueMethod
Boiling Point268.9±40.0 °CPredicted
Density1.250±0.06 g/cm³Predicted
pKa8.42±0.20Predicted
XLogP3-AA1.5Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count0Computed

These physical properties play a crucial role in determining the compound's pharmacokinetic profile and its potential applications in drug development .

Stereochemistry

Enantiomeric Forms

6-Chloro-chroman-4-ylamine contains a stereogenic center at the C-4 position, resulting in two possible enantiomers: (R)-6-Chlorochroman-4-amine and (S)-6-Chlorochroman-4-amine. The (R) enantiomer (CAS: 1018978-86-3) has been specifically identified and characterized .

The stereochemistry at this position can significantly impact the biological activity and selectivity of the compound, as different enantiomers may interact differently with biological targets, such as enzymes and receptors.

Synthesis Methods

Chroman-4-one Synthesis

The synthesis of chroman-4-ones, which can serve as intermediates for preparing 6-Chloro-chroman-4-ylamine, has been described in the literature. One approach involves:

"The reaction is conducted by heating ethanolic mixtures to 160–170°C using microwave (MW) irradiation for 1 h in the presence of DIPA as base. The desired 2-alkyl-chroman-4-ones were isolated in low to high yields (17–88%). The outcome of the reaction was strongly dependent on the substitution pattern of the acetophenones."

The yield of this reaction depends significantly on the electronic properties of the starting materials:

"In general, electron-deficient 2'-hydroxyacetophenones gave high yields of the desired chroman-4-ones whereas electron-donating groups led to higher amounts of byproduct originating from self-condensation of the used aldehyde."

Derivatives and Related Compounds

Salt Forms

The hydrochloride salt of 6-Chloro-chroman-4-ylamine (CAS: 191608-09-0) is commonly used in research and pharmaceutical applications due to its improved stability and solubility characteristics compared to the free base .

Table 3: Comparison of Free Base and Hydrochloride Salt

ParameterFree BaseHydrochloride Salt
CAS Number765880-61-3191608-09-0
Molecular FormulaC₉H₁₀ClNOC₉H₁₁Cl₂NO
Molecular Weight183.63 g/mol220.10 g/mol
Water SolubilityLowerHigher
StabilityLess stableMore stable

Structural Analogs

Several structural analogs of 6-Chloro-chroman-4-ylamine have been reported, including:

  • 6,8-Dichloro-chroman-4-ylamine

  • 6-Chloro-chroman-3-ylamine (positional isomer, CAS: 54444-99-4)

  • 6-Chloro-thiochroman-4-ylamine (sulfur analog, CAS: 1049751-84-9)

These analogs may exhibit different physical, chemical, and biological properties due to variations in their structural features.

Biological and Medicinal Applications

Neuroprotective Properties

Research suggests that chroman derivatives, including 6-Chloro-chroman-4-ylamine, may possess significant neuroprotective properties:

"Research suggests that chroman derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Parkinson's disease. These compounds can inhibit monoamine oxidase B (MAO-B), a target for neuroprotective drugs."

This potential neuroprotective activity makes the compound a subject of interest in the development of treatments for neurodegenerative conditions.

ParameterClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Precautionary StatementsP264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

These hazard classifications indicate that appropriate safety measures should be implemented when handling this compound .

SupplierProductQuantityPackage Size
Vulcanchem6-Chloro-chroman-4-ylamineVC2457557Various
Kemix Pty Ltd(4R)-6-Chlorochromane-4-ylamineKX-C5973250mg, 1g
ChemShuttle6-Chloro-chroman-4-ylamine hydrochloride134124Various
Cymit Quimica6-Chloro-chroman-4-ylamine hydrochloride3D-RHA60809100mg, 1g
Apollo Scientific6-Chloro-chroman-4-ylamine hydrochlorideOR930788250mg, 1g

The availability from multiple suppliers suggests ongoing research interest in this compound .

SupplierProduct SizeApproximate Price (EUR/USD)
Cymit Quimica100mg445.00 €
Cymit Quimica1g955.00 €
CP Lab Safety1gVariable

These prices are representative and may fluctuate based on market conditions, purity requirements, and quantity ordered .

Research Applications

Enzyme Studies

6-Chloro-chroman-4-ylamine and related compounds have been utilized in studies of enzyme mechanisms and protein interactions:

"These compounds are used in the study of enzyme mechanisms and protein interactions, which are crucial in understanding biological pathways and developing new drugs."

This application highlights the compound's utility as a chemical probe in biochemical research.

Structure-Activity Relationship Studies

The well-defined structure of 6-Chloro-chroman-4-ylamine makes it valuable for structure-activity relationship (SAR) studies, where systematic modifications to the basic scaffold can reveal insights into the relationship between chemical structure and biological activity.

Future Research Directions

Synthetic Method Development

The development of more efficient and selective synthetic routes to 6-Chloro-chroman-4-ylamine and its derivatives represents another important direction for future research:

"Further research is needed to fully explore the therapeutic potential of 6-Chloro-chroman-4-ylamine and its derivatives."

Improved synthetic methodologies could enhance accessibility and reduce production costs, facilitating broader research applications.

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